2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group, a methylpiperidinyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-bromophenoxy.
Synthesis of the Piperidinyl Intermediate: The next step involves the synthesis of the 4-methylpiperidin-1-yl intermediate, which can be achieved through the reaction of piperidine with a methylating agent.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the piperidinyl intermediate in the presence of a thiophenyl group and an acetamide moiety. This can be achieved through a nucleophilic substitution reaction under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 2-(4-iodophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can affect the compound’s ability to participate in substitution reactions and its interactions with biological targets.
Properties
Molecular Formula |
C20H25BrN2O2S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]acetamide |
InChI |
InChI=1S/C20H25BrN2O2S/c1-15-8-10-23(11-9-15)18(19-3-2-12-26-19)13-22-20(24)14-25-17-6-4-16(21)5-7-17/h2-7,12,15,18H,8-11,13-14H2,1H3,(H,22,24) |
InChI Key |
RITFPBNAONQSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CS3 |
Origin of Product |
United States |
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